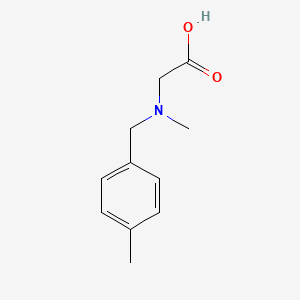

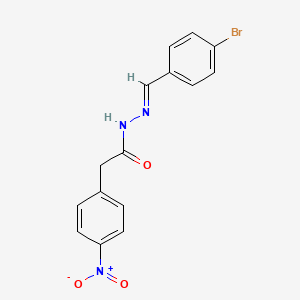

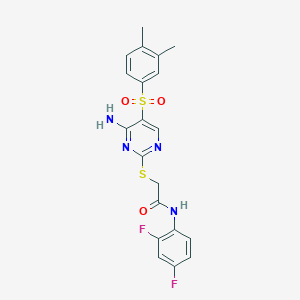

N-methyl-N-(4-methylbenzyl)glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-methyl-N-(4-methylbenzyl)glycine” is a compound that is related to a class of molecules known as amino acids . It is a derivative of glycine, which is the simplest amino acid . The molecular weight of this compound is 193.24 .

Synthesis Analysis

The synthesis of N-methylated polypeptides, which includes compounds like “this compound”, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). This process is influenced by the steric demand of the amino acid NCA monomers and their N-methylated derivatives .Aplicaciones Científicas De Investigación

Glycine N-Methyltransferase (GNMT) and Methyl Group Metabolism

- GNMT is crucial in methyl group metabolism, using S-adenosylmethionine (AdoMet) to methylate glycine to N-methylglycine (sarcosine), thus controlling the cell's methylating potential (Luka et al., 2006).

Polymerization and Synthesis Applications

- N-methyl-N-(4-methylbenzyl)glycine can be synthesized and polymerized for creating optically active polymers, with applications in material science (Oishi et al., 1993).

Role in Environmental and Cellular Responses

- GNMT is involved in the response to environmental toxins, such as benzo(a)pyrene, and plays a role in methylation processes that affect DNA methylation and potential cellular responses (Fang et al., 2010).

Enzymatic Activities and Molecular Interactions

- Studies on the enzyme Glycine N-methyltransferase, which converts glycine to sarcosine, provide insights into molecular interactions and enzymatic activities crucial for understanding amino acid metabolism (Heady & Kerr, 1973).

NMDA Receptor-Related Research

- Research involving glycine as a ligand for NMDA receptors, an important receptor type in the central nervous system, is significant for understanding neural signaling and potential therapeutic applications (Reynolds et al., 1987).

Development of Fluorescent Sensors

- The development of optical sensors for glycine, such as GlyFS, enables the monitoring of this amino acid in biological systems, with potential applications in neuroscience and drug development (Zhang et al., 2018).

Propiedades

IUPAC Name |

2-[methyl-[(4-methylphenyl)methyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9-3-5-10(6-4-9)7-12(2)8-11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUDWFJICPXCJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2409957.png)

![N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2409962.png)

![N-(4-acetylphenyl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2409964.png)

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409968.png)

![2-[2-(Propan-2-yl)phenoxy]benzonitrile](/img/structure/B2409974.png)